9-Chloro-2-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Chloro-2-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound characterized by its unique structure, which includes multiple chlorine atoms and a fused benzoxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-2-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to cyclization and chlorination reactions under controlled conditions. Common reagents used in these steps include chlorinating agents like thionyl chloride and catalysts such as Lewis acids.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting these parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
9-Chloro-2-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Often used to remove chlorine atoms or reduce double bonds.
Substitution: Chlorine atoms can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium hydroxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
9-Chloro-2-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 9-Chloro-2-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to various biological responses. The pathways involved often depend on the specific application and the nature of the interaction with the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Naphthyl N-(4-chlorophenyl)carbamate
- 3,4-Dichlorophenyl N-(3-chlorophenyl)carbamate
- N-(2,4-Dichlorophenyl)acetamide
Uniqueness
Compared to these similar compounds, 9-Chloro-2-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine stands out due to its fused benzoxazine ring structure, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C22H14Cl4N2O |
---|---|
Molecular Weight |
464.2 g/mol |
IUPAC Name |
9-chloro-2-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C22H14Cl4N2O/c23-13-3-1-12(2-4-13)19-11-20-17-9-14(24)6-8-21(17)29-22(28(20)27-19)16-7-5-15(25)10-18(16)26/h1-10,20,22H,11H2 |
InChI Key |
SGHXTAOJUFVMPN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3=C(C=CC(=C3)Cl)OC(N2N=C1C4=CC=C(C=C4)Cl)C5=C(C=C(C=C5)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.